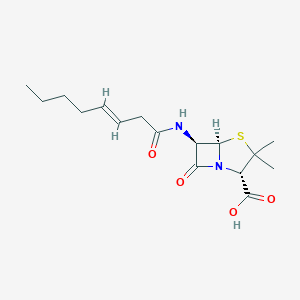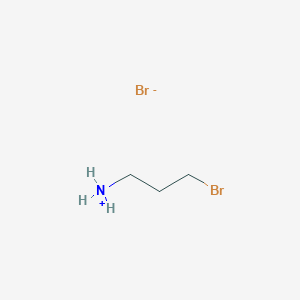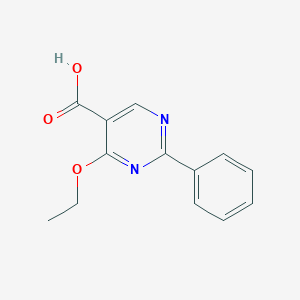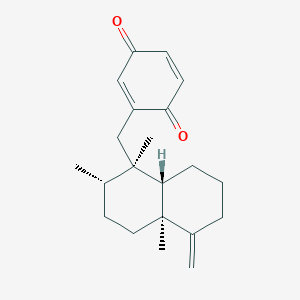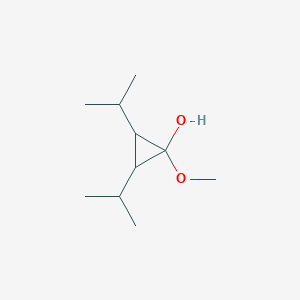
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol is a synthetic compound with potential applications in scientific research. It is a cyclopropane derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol is not fully understood. However, it is believed to act as a modulator of protein function by binding to specific sites on proteins and altering their activity. The compound has been shown to bind to a variety of proteins, including enzymes and receptors.
Biochemische Und Physiologische Effekte
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as modulate the activity of certain receptors. The compound has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol in lab experiments is its potential as a tool for studying protein structure and function. The compound has also been shown to have potential as a drug delivery system. However, one limitation of using the compound is its potential for non-specific binding to proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the characterization of the compound's binding sites on proteins, which could lead to the development of new drugs and therapeutic agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the central nervous system.
Synthesemethoden
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol can be synthesized using various methods. One of the most common methods involves the reaction of 1-methoxycyclopropane with diisopropylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with methanol and a strong base to yield the final compound. Other methods include the reaction of 1-methoxycyclopropane with diisopropylamine and an alkyl halide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol has potential applications in scientific research. It has been studied for its potential as a drug delivery system, as well as its effects on the central nervous system. The compound has also been studied for its potential as a tool for studying the structure and function of proteins.
Eigenschaften
CAS-Nummer |
135307-42-5 |
|---|---|
Produktname |
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol |
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
1-methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-6(2)8-9(7(3)4)10(8,11)12-5/h6-9,11H,1-5H3 |
InChI-Schlüssel |
BMUJUYDQEVJPDY-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C1(O)OC)C(C)C |
Kanonische SMILES |
CC(C)C1C(C1(O)OC)C(C)C |
Synonyme |
Cyclopropanol, 1-methoxy-2,3-bis(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







